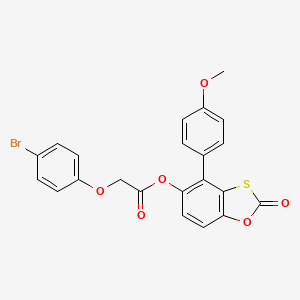
4-chloro-N-(2,4-dimorpholin-4-ylphenyl)benzamide
Overview
Description
4-chloro-N-(2,4-dimorpholin-4-ylphenyl)benzamide is a chemical compound that belongs to the class of benzamides It is characterized by the presence of a chloro group, two morpholine rings, and a benzamide moiety
Preparation Methods
The synthesis of 4-chloro-N-(2,4-dimorpholin-4-ylphenyl)benzamide typically involves the reaction of 4-chlorobenzoyl chloride with 2,4-dimorpholin-4-ylphenylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product. The product is then purified by recrystallization or column chromatography.
Chemical Reactions Analysis
4-chloro-N-(2,4-dimorpholin-4-ylphenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced derivatives.
Substitution: The chloro group in the compound can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions to form substituted products.
Scientific Research Applications
4-chloro-N-(2,4-dimorpholin-4-ylphenyl)benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of 4-chloro-N-(2,4-dimorpholin-4-ylphenyl)benzamide involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed that the compound can interfere with cellular processes such as signal transduction and gene expression.
Comparison with Similar Compounds
4-chloro-N-(2,4-dimorpholin-4-ylphenyl)benzamide can be compared with other similar compounds, such as:
4-chloro-N-(2-morpholinophenyl)benzamide: This compound has a similar structure but with only one morpholine ring.
4-chloro-N-(2,2-dichloro-1-morpholin-4-yl-ethyl)-benzamide: This compound contains additional chloro groups and a different substitution pattern on the benzamide moiety.
4-chloro-N-[2-(4-hydroxyphenyl)ethyl]benzamide: This compound has a hydroxy group and an ethyl linkage, making it structurally distinct from this compound.
The uniqueness of this compound lies in its specific substitution pattern and the presence of two morpholine rings, which may confer unique chemical and biological properties.
Properties
IUPAC Name |
4-chloro-N-(2,4-dimorpholin-4-ylphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClN3O3/c22-17-3-1-16(2-4-17)21(26)23-19-6-5-18(24-7-11-27-12-8-24)15-20(19)25-9-13-28-14-10-25/h1-6,15H,7-14H2,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVMRXGXUICCHIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC(=C(C=C2)NC(=O)C3=CC=C(C=C3)Cl)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{4-[(acetylamino)sulfonyl]phenyl}-4-(2,4-dichlorophenoxy)butanamide](/img/structure/B4602573.png)
![(2-{[3-Cyano-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]amino}-2-oxoethoxy)acetic acid](/img/structure/B4602576.png)
![{[2-(BUTAN-2-YL)PHENYL]CARBAMOYL}FORMIC ACID](/img/structure/B4602577.png)

![2-{5-[(4-chlorophenoxy)methyl]-2-furyl}-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4602585.png)
![ethyl 4-({4-[(3-methylbutanoyl)amino]phenyl}amino)-4-oxobutanoate](/img/structure/B4602588.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-(4-methyl-1-piperazinyl)urea](/img/structure/B4602596.png)
![N-({[4-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-2-methyl-3-nitrobenzamide](/img/structure/B4602604.png)
![[6-bromo-2-(4-ethylphenyl)quinolin-4-yl][4-(4-chlorobenzyl)piperazin-1-yl]methanone](/img/structure/B4602613.png)
![4-[2-(3,5-dimethyl-1-piperidinyl)-2-oxoethyl]-6-methyl-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B4602621.png)
![2-[(3-cyano-2-pyridinyl)thio]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B4602625.png)
![4-fluoro-N-[1-(4-fluorophenyl)ethyl]benzenesulfonamide](/img/structure/B4602630.png)
![N-[5-({7-[(2-Chlorophenyl)methyl]-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL}sulfanyl)-4H-1,2,4-triazol-3-YL]acetamide](/img/structure/B4602634.png)
METHANONE](/img/structure/B4602641.png)
